3-Nitro-1-(trimethylsilyl)benzol
Overview
Description
3-Nitro-1-(trimethylsilyl)benzol is a useful research compound. Its molecular formula is C9H13NO2Si and its molecular weight is 195.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polysubstituted Benzenes : A study by Effenberger and Spiegler (1985) demonstrated the use of base-catalyzed carbodesilylation of aryltrimethylsilanes in reactions with aldehydes, ketones, and other compounds. This method is useful for synthesizing polysubstituted benzenes, offering an alternative to electrophilic substitution and the use of organometallic compounds (Effenberger & Spiegler, 1985).
Reactions with Carbonyl Compounds and Nitro Derivatives : Alberti et al. (1990) investigated the photoinduced reactions of aromatic and aliphatic carbonyl compounds with nitro derivatives and silanes. The study highlighted reactions involving triplet ketones and quinones (Alberti et al., 1990).
Synthesis of 2-(Trimethylsilyl)indoles : Research by Bartoli et al. (1991) focused on the reaction of nitrosoarenes and 1-(trimethylsilyl)vinylmagnesium bromide, useful for synthesizing 2-(trimethylsilyl)indoles by cyclisation of benzene derivatives (Bartoli et al., 1991).
Asymmetric Nitroaldol Reaction : Ooi et al. (2003) reported a catalytic asymmetric nitroaldol reaction of silyl nitronate with aldehydes, an important development in fluoride ion-catalyzed asymmetric carbon-carbon bond-forming reactions (Ooi et al., 2003).
Nitrosation Reactions : Birkofer and Franz (1971) studied the nitrosation of trimethylsilyl benzene derivatives, leading to the formation of nitrosobenzene derivatives. This work provided insights into the electrophilic ipso-substitution reactions (Birkofer & Franz, 1971).
Stabilization of Nitroacetylenes : Windler et al. (2012) discussed the stabilization of nitroacetylenes in the form of dicobalt hexacarbonyl complexes, highlighting their potential in high energy-density materials (Windler et al., 2012).
properties
IUPAC Name |
trimethyl-(3-nitrophenyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTSKHMNFXLYCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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